Cas no 2091756-41-9 (5-4-(dimethylamino)phenyl-1,2-oxazol-4-amine)

5-4-(Dimethylamino)phenyl-1,2-oxazol-4-amine is a heterocyclic compound featuring an oxazole core substituted with a dimethylaminophenyl group and an amine functionality. This structure imparts unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical research. The dimethylamino group enhances electron density, influencing reactivity and binding interactions, while the oxazole ring contributes to stability and bioactivity. Its well-defined synthesis pathway allows for high purity and reproducibility, supporting its use as a key intermediate in the development of bioactive molecules. The compound’s balanced lipophilicity and polarity further enhance its utility in drug discovery, particularly in the design of kinase inhibitors and antimicrobial agents.
5-4-(dimethylamino)phenyl-1,2-oxazol-4-amine structure
2091756-41-9 structure
Product Name:5-4-(dimethylamino)phenyl-1,2-oxazol-4-amine
CAS No:2091756-41-9
MF:C11H13N3O
MW:203.240422010422
CID:6136572
PubChem ID:131547281
Update Time:2025-05-20

5-4-(dimethylamino)phenyl-1,2-oxazol-4-amine Chemical and Physical Properties

Names and Identifiers

    • 5-4-(dimethylamino)phenyl-1,2-oxazol-4-amine
    • 2091756-41-9
    • EN300-1833385
    • 5-[4-(dimethylamino)phenyl]-1,2-oxazol-4-amine
    • Inchi: 1S/C11H13N3O/c1-14(2)9-5-3-8(4-6-9)11-10(12)7-13-15-11/h3-7H,12H2,1-2H3
    • InChI Key: UZJGQRLWTULMIL-UHFFFAOYSA-N
    • SMILES: O1C(=C(C=N1)N)C1C=CC(=CC=1)N(C)C

Computed Properties

  • Exact Mass: 203.105862047g/mol
  • Monoisotopic Mass: 203.105862047g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 202
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 55.3Ų

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Additional information on 5-4-(dimethylamino)phenyl-1,2-oxazol-4-amine

Introduction to 5-4-(dimethylamino)phenyl-1,2-oxazol-4-amine (CAS No. 2091756-41-9)

5-4-(dimethylamino)phenyl-1,2-oxazol-4-amine, identified by the CAS number 2091756-41-9, is a significant compound in the field of pharmaceutical chemistry. This heterocyclic amine derivative has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The compound features a phenyl ring substituted with a dimethylamino group and an oxazole ring, which together contribute to its distinctive chemical behavior and reactivity.

The oxazole moiety in 5-4-(dimethylamino)phenyl-1,2-oxazol-4-amine plays a crucial role in its pharmacological activity. Oxazoles are known for their versatility in drug design, often serving as key structural elements in bioactive molecules. The presence of the dimethylamino group enhances the compound's basicity, making it a valuable intermediate in the synthesis of various pharmacophores. This combination of functional groups makes the compound a promising candidate for further exploration in drug development.

In recent years, there has been growing interest in exploring the therapeutic potential of oxazole derivatives. Studies have shown that oxazoles can exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific arrangement of atoms in 5-4-(dimethylamino)phenyl-1,2-oxazol-4-amine suggests that it may interact with biological targets in novel ways, potentially leading to the discovery of new therapeutic agents.

One of the most compelling aspects of 5-4-(dimethylamino)phenyl-1,2-oxazol-4-amine is its potential as a scaffold for drug discovery. The phenyl ring and oxazole core provide a stable framework that can be modified to enhance specific biological activities. Researchers have been particularly interested in modifying the dimethylamino group to explore different pharmacological profiles. For instance, replacing the dimethylamino group with other nitrogen-containing heterocycles could lead to compounds with improved solubility or binding affinity.

The synthesis of 5-4-(dimethylamino)phenyl-1,2-oxazol-4-amine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The process typically begins with the condensation of appropriate precursors under controlled conditions to form the oxazole ring. Subsequent functionalization steps introduce the phenyl and dimethylamino groups. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to improve efficiency and selectivity.

The pharmacological evaluation of 5-4-(dimethylamino)phenyl-1,2-oxazol-4-amine has revealed several promising properties. In vitro studies have demonstrated that the compound exhibits moderate activity against certain cancer cell lines, suggesting its potential as an anticancer agent. Additionally, preliminary investigations have shown that it may possess anti-inflammatory effects by modulating key signaling pathways involved in inflammation.

The development of new drugs often involves extensive computational modeling to predict how a compound will interact with biological targets. Molecular docking studies have been performed on 5-4-(dimethylamino)phenyl-1,2-oxazol-4-amine to understand its binding mode at various receptors. These studies have provided valuable insights into how the compound might exert its biological effects and have guided further optimization efforts.

The safety profile of any new compound is a critical consideration before it can be considered for clinical use. Preclinical toxicology studies have been conducted on 5-4-(dimethylamino)phenyl-1,2-oxazol-4-am ine to assess its potential side effects. These studies have shown that the compound is generally well-tolerated at moderate doses but may cause some mild gastrointestinal discomfort at higher concentrations.

The future prospects for 5 - 4-(dimethylamino)phenyl - 1 , 2 - ox az ol - 4 - am ine strong > are exciting and multifaceted. Ongoing research aims to refine its chemical structure to enhance its therapeutic efficacy while minimizing potential side effects. Collaborative efforts between academic researchers and pharmaceutical companies are likely to accelerate the translation of this compound from laboratory research to clinical application.

The impact of compounds like 5 - 4 -( dim eth ylam in o ) phen yl - 1 , 2 - o x az ol - 4 - am ine strong > extends beyond their immediate therapeutic applications. They serve as valuable tools for understanding fundamental biological processes and can inspire new approaches to drug design. As our knowledge of chemistry and biology continues to advance, compounds such as this one will play an increasingly important role in addressing complex medical challenges.

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